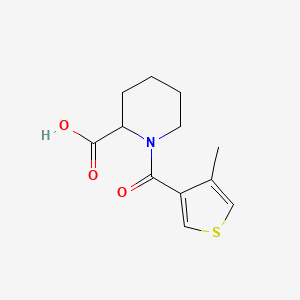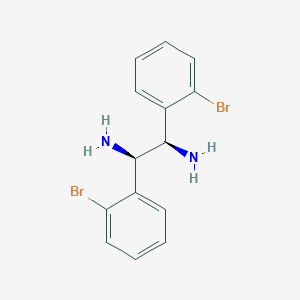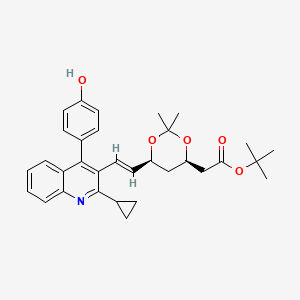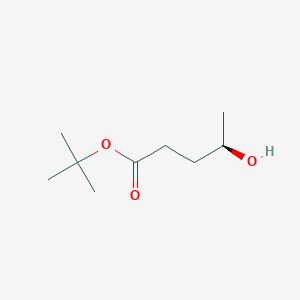
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C14H18N2 It is a complex molecule featuring a benzonitrile core with a cyclopropylethyl and methylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles (amines, alcohols), solvents like methanol or ethanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzonitrile derivatives .
Applications De Recherche Scientifique
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminobenzonitrile
- Cyclopropylmethylamine
- Benzonitrile derivatives
Uniqueness
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile is unique due to its combination of a cyclopropylethyl group and a methylamino substituent on the benzonitrile core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
3-[[1-cyclopropylethyl(methyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C14H18N2/c1-11(14-6-7-14)16(2)10-13-5-3-4-12(8-13)9-15/h3-5,8,11,14H,6-7,10H2,1-2H3 |
Clé InChI |
KGZWSCYORIKQTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)N(C)CC2=CC(=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)








![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
